(Hydroxyphosphinyl)pyruvic acid

Descripción general

Descripción

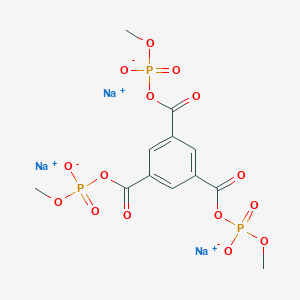

(Hydroxyphosphinyl)pyruvic acid is a 2-oxo monocarboxylic acid anion arising from deprotonation of the carboxy and hydroxyphosphinyl groups . It is also known as (2-carboxy-2-oxoethyl)hydroxyphosphine oxide .

Synthesis Analysis

Pyruvic acid can be manufactured by both chemical synthesis and biotechnological routes . The main obstacle in biotechnological production of pyruvic acid is the development of a suitable microorganism which can provide high yield and selectivity . Pyruvic acid is commercially synthesized by dehydration coupled with decarboxylation of tartaric acid . This process involves distillation of a blend of potassium hydrogen sulfates and tartaric acid and subsequent vacuum distillation .Molecular Structure Analysis

The molecular formula of (Hydroxyphosphinyl)pyruvic acid is C3H5O5P . It has an average mass of 152.043 Da and a monoisotopic mass of 151.987457 Da .Chemical Reactions Analysis

Pyruvic acid is an important keto-carboxylic acid and can be manufactured by both chemical synthesis and biotechnological routes . It plays a key role in controlling the metabolic flux and ATP production .Physical And Chemical Properties Analysis

The molecular formula of (Hydroxyphosphinyl)pyruvic acid is C3H5O5P . It has an average mass of 152.043 Da and a monoisotopic mass of 151.987457 Da .Aplicaciones Científicas De Investigación

1. Dermatological Treatments

Pyruvic acid, a closely related compound to (Hydroxyphosphinyl)pyruvic acid, has been utilized in dermatology, specifically for treating skin conditions like actinic keratoses and seborrheic keratoses. It functions by accelerating the exfoliation of keratinocytes and stimulating new cell proliferation, thereby resurfacing the skin and treating photoaging (Caperton et al., 2012).

2. Bioplastic and Pyruvate Production

Research has indicated the potential of certain bacteria to produce pyruvate and bioplastics like poly (3-hydroxybutyrate). A study found that the ND7 strain of Halomonas maura showed high potential for pyruvate production, which could be a target for large-scale exploitation (H. L. Anh et al., 2018).

3. Prebiotic Chemistry

(Hydroxyphosphinyl)pyruvic acid has implications in prebiotic chemistry. A study demonstrated that H-Phosphinic acid and pyruvic acid, both plausible prebiotic chemicals, can react in water to build structural complexity, including amide bond formation, under mild conditions (Bryant et al., 2010).

4. Microbial Production for Various Applications

Microbial production of pyruvic acid is significant due to its role at the biochemical junction of glycolysis and the tricarboxylic acid cycle. This method is used in food, cosmetics, pharmaceutical, and agricultural applications, focusing on strain development and process development for efficient pyruvate formation (Maleki & Eiteman, 2017).

Safety And Hazards

Direcciones Futuras

Research on pyruvic acid has been ongoing for more than 85 years . Most studies have focused on the gas and liquid phase of diluted solutions of pyruvic acid to understand the impact of sunlight on the degradation of this molecule in the atmosphere . Future research directions in the field of microbial fermentation encompass the development and enhancement of microbial strains to improve lactic acid production efficiency .

Propiedades

IUPAC Name |

(2-carboxy-2-oxoethyl)-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3O5P/c4-2(3(5)6)1-9(7)8/h1H2,(H-,5,6,7,8)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCCKZAEYPSHLD-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O5P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422535 | |

| Record name | (Hydroxyphosphinyl)pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Hydroxyphosphinyl)pyruvic acid | |

CAS RN |

144705-32-8, 90183-58-7 | |

| Record name | (Hydroxyphosphinyl)pyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144705328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hydroxyphosphinyl)pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)